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Compound Name: CEP-28122

Cat. No.: B10764593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical data for CEP-28122. As of

December 2025, no clinical trial results for CEP-28122 in non-small cell lung cancer (NSCLC)

have been publicly disclosed. The clinical development of this compound may have been

discontinued or merged with other investigational drugs.

Introduction
CEP-28122 is a potent and selective, orally active small molecule inhibitor of Anaplastic

Lymphoma Kinase (ALK).[1][2][3][4][5][6][7] In non-small cell lung cancer, chromosomal

rearrangements can lead to the formation of fusion proteins, such as EML4-ALK, which result

in constitutive activation of the ALK tyrosine kinase. This aberrant signaling drives tumor cell

proliferation and survival, making ALK a key therapeutic target in a subset of NSCLC patients.

CEP-28122 was developed to target this oncogenic driver. This guide provides an in-depth

overview of the preclinical data available for CEP-28122 in the context of NSCLC.

Mechanism of Action
CEP-28122 is an ATP-competitive inhibitor of the ALK kinase domain. By binding to the ATP-

binding pocket of ALK, it blocks the autophosphorylation and activation of the kinase, thereby

inhibiting downstream signaling pathways crucial for cancer cell growth and survival.[1]

Preclinical studies have demonstrated that CEP-28122 effectively suppresses the
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phosphorylation of ALK and its key downstream effectors, including STAT3, Akt, and ERK1/2.
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Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

Quantitative Data
In Vitro Potency and Selectivity
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Target Assay Type IC50 (nM) Reference

ALK
Enzyme-based TRF

assay
1.9 ± 0.5 [2]

Flt4 Kinase assay 46 ± 10 [2]

Rsk2 Kinase assay 7-19 [1]

Rsk3 Kinase assay 7-19 [1]

Rsk4 Kinase assay 7-19 [1]

Cellular Activity in NSCLC Cell Lines
Cell Line ALK Status Assay Endpoint Result Reference

NCI-H2228
EML4-ALK

Positive
Western Blot

Inhibition of

EML4-ALK

tyrosine

phosphorylati

on

Concentratio

n-dependent

inhibition

[1]

NCI-H3122
EML4-ALK

Positive
Western Blot

Inhibition of

EML4-ALK

tyrosine

phosphorylati

on

Concentratio

n-dependent

inhibition

[1]

NCI-H2228
EML4-ALK

Positive

Cell

Proliferation

Growth

Inhibition/Cyt

otoxicity

Concentratio

n-dependent

inhibition

[1]

NCI-H3122
EML4-ALK

Positive

Cell

Proliferation

Growth

Inhibition/Cyt

otoxicity

Concentratio

n-dependent

inhibition

[1]

In Vivo Efficacy in NSCLC Xenograft Models
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Xenograft
Model

Treatment
Dosing
Schedule

Duration Outcome Reference

NCI-H2228
CEP-28122

(30 mg/kg)

Oral, twice

daily
12 days

Tumor

regression
[1]

NCI-H2228
CEP-28122

(55 mg/kg)

Oral, twice

daily
12 days

Tumor

regression
[1]

NCI-H3122
CEP-28122

(30 mg/kg)

Oral, twice

daily
12 days

Significant

tumor growth

inhibition

[1]

NCI-H3122
CEP-28122

(55 mg/kg)

Oral, twice

daily
12 days

Tumor stasis

and partial

tumor

regression

[1]

Pharmacodynamics in Tumor Xenografts

Xenograft
Model

Dose of CEP-
28122

Time Post-
Dose

Inhibition of
ALK
Phosphorylati
on

Reference

NPM-ALK

positive ALCL

3 mg/kg (single

oral dose)
12 hours ~75-80% [1]

NPM-ALK

positive ALCL

10 mg/kg (single

oral dose)
6 hours Near complete [1]

NPM-ALK

positive ALCL

10 mg/kg (single

oral dose)
12 hours ~75-80% [1]

ALK-positive

tumor xenografts

30 mg/kg (single

oral dose)
>12 hours >90% [1][2][4]

Experimental Protocols
In Vitro Kinase Assays
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Methodology: The inhibitory activity of CEP-28122 against recombinant ALK was determined

using a time-resolved fluorescence (TRF) assay. The assay measures the phosphorylation of

a synthetic peptide substrate by the kinase in the presence of varying concentrations of the

inhibitor. The IC50 value, representing the concentration of the inhibitor required to achieve

50% inhibition of kinase activity, was then calculated.[2]

Cellular Assays
Cell Lines: ALK-positive NSCLC cell lines (NCI-H2228 and NCI-H3122) were used.

Western Blot Analysis: Cells were treated with different concentrations of CEP-28122 for a

specified period. Subsequently, cell lysates were prepared, and proteins were separated by

SDS-PAGE. Phosphorylation of ALK and its downstream signaling proteins (STAT3, Akt,

ERK1/2) was detected using phospho-specific antibodies.

Cell Proliferation/Cytotoxicity Assays: NSCLC cells were seeded in multi-well plates and

treated with a range of CEP-28122 concentrations. Cell viability was assessed after a

defined incubation period (e.g., 72 hours) using a standard method such as the MTT assay,

which measures mitochondrial metabolic activity as an indicator of cell viability.

In Vivo Xenograft Studies
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) were used.

Tumor Implantation: ALK-positive NSCLC cells (NCI-H2228 or NCI-H3122) were

subcutaneously injected into the flanks of the mice.

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and

vehicle control groups. CEP-28122 was administered orally at specified doses and

schedules.

Efficacy Evaluation: Tumor volumes were measured regularly using calipers. Animal body

weights were also monitored as an indicator of toxicity. The primary endpoint was tumor

growth inhibition or regression.

Pharmacodynamic Analysis: At various time points after drug administration, tumors were

excised from a subset of animals. Tumor lysates were then analyzed by Western blot to
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determine the extent and duration of ALK phosphorylation inhibition.

Study Setup

Treatment Phase

Endpoint Analysis

1. Culture ALK-positive
NSCLC cells (e.g., NCI-H2228)

2. Subcutaneous implantation
into immunocompromised mice

3. Monitor tumor growth
to palpable size

4. Randomize mice into
treatment groups

5. Oral administration of
CEP-28122 or Vehicle

6. Regular measurement of
tumor volume and body weight

7. Assess tumor growth
inhibition/regression

8. (Optional) Excise tumors for
pharmacodynamic analysis

(ALK phosphorylation)
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Caption: Experimental workflow for in vivo NSCLC xenograft studies.

Conclusion
The preclinical data for CEP-28122 demonstrate its high potency and selectivity as an ALK

inhibitor. In cellular and animal models of ALK-positive non-small cell lung cancer, CEP-28122
effectively inhibited ALK signaling and demonstrated significant anti-tumor activity, including

tumor regression.[1] The compound exhibited a favorable preclinical pharmacokinetic and

pharmacodynamic profile, with sustained target inhibition following oral administration.[1][2][4]

Despite these promising preclinical findings, there is a notable absence of publicly available

clinical data for CEP-28122 in NSCLC. Researchers and drug development professionals

should be aware that the clinical development path for this specific compound is unclear.

Further investigation into the development history of related compounds, such as CEP-37440,

a dual ALK/FAK inhibitor, may provide additional context.[4][8][9][10][11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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